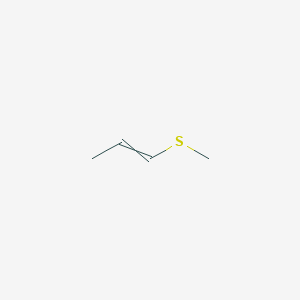![molecular formula C14H28O4Si B167988 (2-(7-氧杂双环[4.1.0]庚烷-3-基)乙基)三乙氧基硅烷 CAS No. 10217-34-2](/img/structure/B167988.png)
(2-(7-氧杂双环[4.1.0]庚烷-3-基)乙基)三乙氧基硅烷
描述
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is a chemical compound with the molecular formula C14H28O4Si. It is a silane derivative that features a bicyclic structure with an oxirane ring, making it a unique and versatile compound in various chemical applications .
科学研究应用
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
作用机制
Target of Action
The primary target of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane, also known as 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, is the surface of various substrates . It is used to functionalize these surfaces, particularly in the context of nanoparticle dispersion .
Mode of Action
This compound acts as a silane-based coupling agent . It modifies the surface of substrates to improve the dispersion of nanoparticles . It can also be used as an adhesion promoter by treating the precursor material with epoxy silanes .
Biochemical Pathways
It is known that the compound’s epoxy group is more reactive than glycidoxypropyl systems . This suggests that it may interact with a variety of biochemical pathways, particularly those involving surface modification and adhesion.
Result of Action
The primary result of the action of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is the modification of substrate surfaces to improve nanoparticle dispersion . This can enhance the performance of various materials and systems, including water-borne coatings on alkaline substrates and UV cure and epoxy systems .
Action Environment
The action, efficacy, and stability of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane can be influenced by various environmental factors. For instance, the compound’s reactivity and effectiveness as a surface modifier can be affected by the presence of moisture . Additionally, the compound’s stability may be influenced by storage conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane typically involves the reaction of a bicyclic epoxide with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or chromatography .
化学反应分析
Types of Reactions
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane can undergo various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and acids. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)trimethoxysilane
- (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triisopropoxysilane
Uniqueness
Compared to similar compounds, (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane offers unique properties due to its ethoxy groups, which provide different reactivity and solubility characteristics. This makes it particularly suitable for specific applications where these properties are advantageous .
属性
IUPAC Name |
triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)10-9-12-7-8-13-14(11-12)18-13/h12-14H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKMRHNZZLJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1CCC2C(C1)O2)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
866101-87-3 | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866101-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044762 | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxy silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10217-34-2 | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10217-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo(4.1.0)heptane, 3-(2-(triethoxysilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(3,4-Epoxycyclohexyl)ethyltriethoxy silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-epoxycyclohexyl)ethyltriethoxy silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(triethoxysilyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the likely role of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane in adhesive formulations?
A: Based on its structure, (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane is likely to function as a silane coupling agent in adhesive formulations. These agents typically improve the adhesion between organic polymers and inorganic materials. The molecule features a triethoxysilane group capable of hydrolyzing and forming strong bonds with inorganic surfaces. Simultaneously, the organic portion containing the 7-oxabicyclo[4.1.0]heptane ring can react with and form bonds with organic polymers. This dual functionality allows the compound to act as a bridge, enhancing the overall strength and durability of the adhesive bond. []
Q2: What analytical methods could be employed to characterize (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane in an adhesive formulation?
A2: Several analytical techniques can be employed to characterize (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane within an adhesive:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


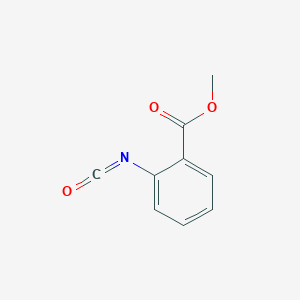
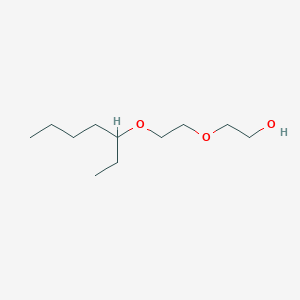

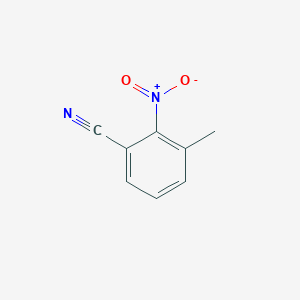


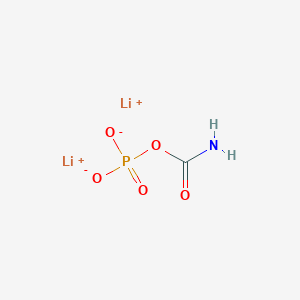
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)




